molecular formula C13H17BrN2O2 B131747 6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide CAS No. 84163-17-7

6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide

Cat. No. B131747
CAS RN: 84163-17-7
M. Wt: 313.19 g/mol
InChI Key: PPLJSLRWXLGBJS-UHFFFAOYSA-N
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Description

6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as PBOX-15 and is used in various scientific research studies due to its unique properties.

Mechanism Of Action

The mechanism of action of PBOX-15 involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. PBOX-15 has been shown to inhibit the activity of protein kinase CK2, which is involved in various signaling pathways that regulate cell growth and survival. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. PBOX-15 has also been shown to inhibit the activity of monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain.

Biochemical And Physiological Effects

PBOX-15 has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of inflammatory mediators in animal models of inflammatory diseases. It has also been found to increase the levels of dopamine in the brain, which is important for the treatment of neurodegenerative diseases. In addition, PBOX-15 has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the treatment of cancer.

Advantages And Limitations For Lab Experiments

PBOX-15 has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been extensively studied and has a well-established mechanism of action. However, there are also some limitations to the use of PBOX-15 in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, its effects can be cell-type dependent, which can make it difficult to interpret results.

Future Directions

There are several future directions for the study of PBOX-15. One potential direction is the development of PBOX-15 derivatives that have improved solubility and bioavailability. Another potential direction is the study of PBOX-15 in combination with other drugs or therapies to enhance its therapeutic effects. In addition, the study of PBOX-15 in animal models of other diseases, such as Alzheimer's disease, could provide further insight into its potential therapeutic applications.

Scientific Research Applications

PBOX-15 has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have antitumor, anti-inflammatory, and neuroprotective properties. PBOX-15 has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, PBOX-15 has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

6-methoxy-3-piperidin-4-yl-1,2-benzoxazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.BrH/c1-16-10-2-3-11-12(8-10)17-15-13(11)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLJSLRWXLGBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NO2)C3CCNCC3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517445
Record name 6-Methoxy-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide

CAS RN

84163-17-7
Record name 6-Methoxy-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 30 ml of a saturated solution of hydrogen bromide and acetic acid was added, with stirring, 0.88 g of 4-(6-methoxy-1,2-benzisoxazol-3-yl)-1-piperidine carboxylic acid phenylmethyl ester. The reaction was stirred at ambient temperature for 55 min. The resultant solid was collected, washed with ether and dried to yield 0.5 g (79.8%) of product. Recrystallization from methanol gave the analytical sample, mp 258°-260°.
[Compound]
Name
saturated solution
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
79.8%

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